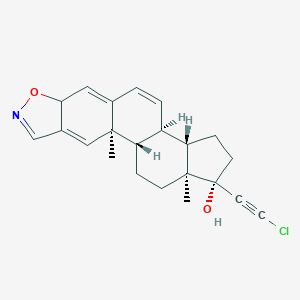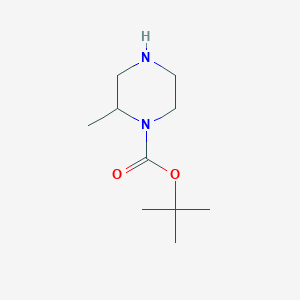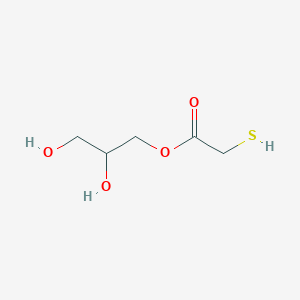![molecular formula C10H12N4 B053608 3-Tert-butylpyrido[3,4-e][1,2,4]triazine CAS No. 121845-47-4](/img/structure/B53608.png)
3-Tert-butylpyrido[3,4-e][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butylpyrido[3,4-e][1,2,4]triazine is a heterocyclic compound that has been extensively studied for its potential use in various scientific research applications. This compound has a unique structure that makes it highly attractive for use in a variety of research fields, including medicinal chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
3-Tert-butylpyrido[3,4-e][1,2,4]triazine has a wide range of scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has shown potential as a lead compound for the development of new drugs. The compound has been shown to exhibit potent antitumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.
In addition to its potential use in cancer research, 3-Tert-butylpyrido[3,4-e][1,2,4]triazine has also been studied for its potential use in the treatment of other diseases, including neurodegenerative disorders, infectious diseases, and autoimmune disorders. The compound has been shown to exhibit activity against a wide range of disease targets, making it a versatile tool for drug discovery and development.
Mécanisme D'action
The mechanism of action of 3-Tert-butylpyrido[3,4-e][1,2,4]triazine is not fully understood, but it is believed to work through the inhibition of key enzymes and signaling pathways that are involved in disease progression. The compound has been shown to exhibit activity against a wide range of targets, including kinases, proteases, and other enzymes that are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Tert-butylpyrido[3,4-e][1,2,4]triazine are complex and varied, depending on the specific target and pathway being studied. In general, the compound has been shown to exhibit potent antitumor activity, as well as anti-inflammatory and immunomodulatory effects. The compound has also been shown to exhibit neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-Tert-butylpyrido[3,4-e][1,2,4]triazine in lab experiments is its versatility. The compound has been shown to exhibit activity against a wide range of targets, making it a useful tool for drug discovery and development. Additionally, the compound is relatively easy to synthesize and purify, making it readily available for use in lab experiments.
One of the main limitations of using 3-Tert-butylpyrido[3,4-e][1,2,4]triazine in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which could limit its use in certain types of experiments. Additionally, the compound's mechanism of action is not fully understood, which could make it difficult to interpret the results of certain experiments.
Orientations Futures
There are several future directions for research on 3-Tert-butylpyrido[3,4-e][1,2,4]triazine. One area of research is the development of new drugs based on the structure of the compound. Researchers are working to identify new analogs and derivatives of the compound that exhibit improved activity and reduced toxicity.
Another area of research is the study of the compound's mechanism of action. Researchers are working to identify the specific targets and pathways that are affected by the compound, which could lead to the development of more targeted and effective therapies.
Finally, researchers are working to explore the potential use of 3-Tert-butylpyrido[3,4-e][1,2,4]triazine in combination with other drugs or therapies. The compound has been shown to exhibit synergistic effects when used in combination with other drugs, which could lead to the development of more effective combination therapies for a wide range of diseases.
Méthodes De Synthèse
The synthesis of 3-Tert-butylpyrido[3,4-e][1,2,4]triazine involves the reaction of 2,6-diaminopyridine with tert-butyl isocyanate. The reaction is typically carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The resulting product is a white crystalline solid that can be purified through recrystallization or column chromatography.
Propriétés
Numéro CAS |
121845-47-4 |
|---|---|
Nom du produit |
3-Tert-butylpyrido[3,4-e][1,2,4]triazine |
Formule moléculaire |
C10H12N4 |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
3-tert-butylpyrido[3,4-e][1,2,4]triazine |
InChI |
InChI=1S/C10H12N4/c1-10(2,3)9-12-8-6-11-5-4-7(8)13-14-9/h4-6H,1-3H3 |
Clé InChI |
ISNIXAJRVMVQES-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=NC2=C(C=CN=C2)N=N1 |
SMILES canonique |
CC(C)(C)C1=NC2=C(C=CN=C2)N=N1 |
Autres numéros CAS |
121845-47-4 |
Synonymes |
3-TERT-BUTYLPYRIDO[3,4-E][1,2,4]TRIAZINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1h-Pyrazolo[3,4-g]quinoxaline](/img/structure/B53526.png)
![[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] dodecanoate](/img/structure/B53528.png)




![1-[(3S,4S)-1-Azabicyclo[2.2.1]heptan-3-yl]ethanone](/img/structure/B53543.png)


![[(1S,5R)-6-cyano-6-bicyclo[3.1.0]hexanyl] acetate](/img/structure/B53550.png)


